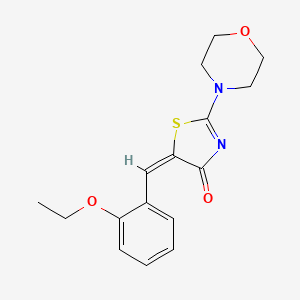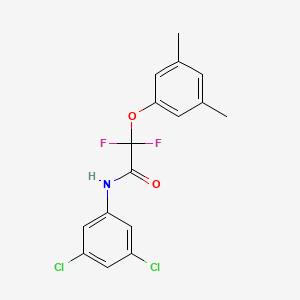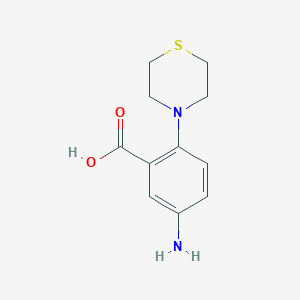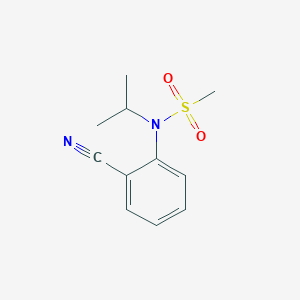![molecular formula C21H19FN8O4S B2527680 3-(3-フルオロフェニル)-7-(4-((2-メチル-5-ニトロフェニル)スルホニル)ピペラジン-1-イル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン CAS No. 941978-91-2](/img/structure/B2527680.png)
3-(3-フルオロフェニル)-7-(4-((2-メチル-5-ニトロフェニル)スルホニル)ピペラジン-1-イル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C21H19FN8O4S and its molecular weight is 498.49. The purity is usually 95%.
BenchChem offers high-quality 3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗寄生虫活性
この化合物のユニークな構造は、寄生虫感染症の対策のための有望な候補となっています。研究者らは、マラリアの原因となるPlasmodiumやTrypanosoma種などの原生動物寄生虫に対するその有効性を調査してきました。これらの寄生虫における重要な酵素または代謝経路を阻害することで、この化合物は新規の抗寄生虫剤として役立つ可能性があります .
抗菌性
この化合物のフッ素原子とスルホニル基の存在は、潜在的な抗菌活性を示唆しています。研究では、グラム陽性菌とグラム陰性菌の両方を含む細菌株に対するその効果が調べられています。その作用機序を解明し、抗菌活性を最適化するためには、さらなる研究が必要です .
抗炎症作用
この化合物の構造が特定の抗炎症剤に似ていることから、炎症性経路を調節する能力に焦点を当てて調査が行われています。これは、炎症に関与する特定のサイトカインまたは酵素を阻害する可能性があり、関節リウマチや炎症性腸疾患などの疾患に関連する可能性があります .
がん研究
この化合物のニトロ基は、がん治療における潜在的な役割のため注目を集めています。ニトロ芳香族化合物は、腫瘍細胞内で酵素的還元を受けることができ、がん細胞を選択的に損傷させる反応性中間体を生成します。研究者らは、その細胞毒性効果と抗がん剤としての可能性を探求しています .
神経疾患
この化合物のトリアゾロピリミジン骨格は、神経受容体との相互作用を示唆しています。研究では、神経伝達物質系、特にGABA作動性経路とグルタミン酸作動性経路に対するその効果が調べられています。これは、神経変性疾患または神経精神疾患に影響を与える可能性があります .
心臓血管系への応用
いくつかの研究では、この化合物が心臓血管の健康に与える影響について調査しています。その血管拡張作用の可能性やイオンチャネルとの相互作用は、高血圧や不整脈などの疾患に関連する可能性があります。しかし、その心臓血管系の利点を確立するためには、さらなる研究が必要です .
作用機序
Target of action
The compound contains a triazole moiety. Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems due to their ability to form hydrogen bonds, and thus show versatile biological activities .
Mode of action
The specific mode of action would depend on the target enzyme or receptor. Generally, triazole compounds can inhibit the function of the target, alter its conformation, or interfere with its interaction with other molecules .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Triazole compounds have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. As mentioned earlier, triazole compounds can have a wide range of biological activities .
特性
IUPAC Name |
3-(3-fluorophenyl)-7-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN8O4S/c1-14-5-6-17(30(31)32)12-18(14)35(33,34)28-9-7-27(8-10-28)20-19-21(24-13-23-20)29(26-25-19)16-4-2-3-15(22)11-16/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBGLVBWHDELNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2527599.png)
![N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2527601.png)
![N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B2527602.png)
![7-benzyl-3,9-dimethyl-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2527604.png)



![methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2527609.png)
![({6-bromoimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine](/img/structure/B2527613.png)

![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2527615.png)
![2-chloro-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]propanamide](/img/structure/B2527617.png)

![2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol](/img/structure/B2527619.png)
